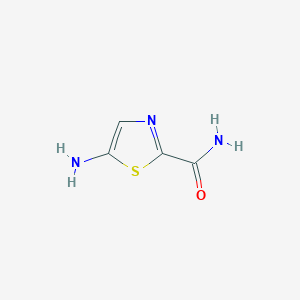

5-amino-1,3-thiazole-2-carboxamide

Description

Properties

IUPAC Name |

5-amino-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-2-1-7-4(9-2)3(6)8/h1H,5H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTVZPLGMOYPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558005 | |

| Record name | 5-Amino-1,3-thiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134983-33-8 | |

| Record name | 5-Amino-1,3-thiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-amino-1,3-thiazole-2-carboxamide synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 5-amino-1,3-thiazole-2-carboxamide

Authored by a Senior Application Scientist

Foreword: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an attractive core for designing molecules that interact with biological targets. Thiazole derivatives have demonstrated a vast spectrum of activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3]

This guide focuses on a specific, high-value derivative: 5-amino-1,3-thiazole-2-carboxamide . The strategic placement of an amino group at the C5 position and a carboxamide at the C2 position creates a molecule with multiple points for hydrogen bonding and further chemical modification. This substitution pattern is found in various compounds explored as potential kinase inhibitors and other therapeutic agents, making a robust understanding of its synthesis and characterization essential for researchers in drug development.[4][5]

This document provides a field-proven perspective on the synthesis of this key intermediate, emphasizing the causality behind experimental choices and outlining a self-validating system of characterization to ensure the highest standards of scientific integrity.

Part 1: Synthesis of the 5-amino-1,3-thiazole-2-carboxamide Core

The synthesis of substituted aminothiazoles is most reliably achieved through the Hantzsch thiazole synthesis or its variations.[6][7] This classic condensation reaction typically involves an α-halocarbonyl compound and a thioamide. To construct the target molecule, 5-amino-1,3-thiazole-2-carboxamide, a logical and efficient pathway involves the cyclization of a thiourea derivative with a suitable α-halocarbonyl precursor. This approach ensures high regioselectivity and generally produces good yields.[2]

The proposed reaction proceeds via the nucleophilic attack of the sulfur atom from a thiourea derivative onto the electrophilic carbon of an α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[7] The choice of solvent is critical; alcohols like ethanol are commonly used, though aprotic solvents may be employed to enhance efficiency in certain cases.[8]

Caption: Plausible synthetic pathway for the 5-aminothiazole core.

Detailed Experimental Protocol: A Representative Synthesis

This protocol describes a common method for synthesizing a 2-amino-5-carboxamide thiazole derivative, which can be conceptually adapted. The key is the dehydrative cyclization of a thiourea intermediate.[3][9]

Objective: To synthesize a 2-amino-1,3-thiazole-5-carboxamide derivative via Hantzsch-type condensation.

Materials:

-

Ethyl 2-bromo-3-oxobutanoate (1 equivalent)

-

Thiourea (1.2 equivalents)[10]

-

Ethanol (anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-bromoketone (1 equivalent) in anhydrous ethanol. The use of ethanol is standard as it effectively dissolves both reactants and facilitates the reaction at a moderate temperature.[7]

-

Addition of Thioamide: Add thiourea (1.2 equivalents) to the solution. A slight excess of the thioamide is used to ensure complete consumption of the limiting α-bromoketone.

-

Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane, 1:1 v/v).[7] Heating provides the necessary activation energy for the initial Sₙ2 attack and the subsequent dehydration step.[7]

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate of the product hydrobromide salt may form.

-

Neutralization: Pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. This step is crucial to neutralize the hydrobromic acid (HBr) byproduct generated during the cyclization, converting the thiazole salt into its free base form.[3]

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This yields the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure thiazole derivative.[3]

Part 2: Comprehensive Characterization and Validation

Confirming the identity and purity of the synthesized 5-amino-1,3-thiazole-2-carboxamide is a critical, multi-step process. Each analytical technique provides a piece of the structural puzzle, and together they form a self-validating system.

Caption: Integrated workflow for product purification and characterization.

Spectroscopic and Chromatographic Data

The following tables summarize the expected analytical data for 5-amino-1,3-thiazole-2-carboxamide (Molecular Formula: C₄H₅N₃OS, Molecular Weight: 143.17 g/mol ).[11]

Table 1: Expected NMR Spectroscopic Data (in DMSO-d₆)

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Rationale / Notes |

| ¹H | -CH - (Thiazole C4-H) | ~7.0 - 7.5 | A singlet, as there are no adjacent protons for coupling. Its chemical shift is influenced by the electron-donating amino group and the ring heteroatoms. |

| ¹H | -NH₂ (Amine C5-NH₂) | ~6.0 - 6.5 | A broad singlet. The protons are exchangeable with D₂O. |

| ¹H | -CONH₂ (Amide) | ~7.5 - 8.0 | Two distinct broad singlets (for the two non-equivalent protons) may be observed due to restricted rotation around the C-N bond.[12] |

| ¹³C | C =O (Amide) | ~160 - 165 | Typical chemical shift for a carboxamide carbonyl carbon.[12] |

| ¹³C | C 2-Thiazole | ~165 - 170 | Carbon atom attached to two heteroatoms (N and S) and the carboxamide group. |

| ¹³C | C 4-Thiazole | ~105 - 115 | Shielded by the adjacent C5-amino group. |

| ¹³C | C 5-Thiazole | ~145 - 155 | Deshielded carbon directly attached to the amino group. |

Table 2: Expected FT-IR and Mass Spectrometry Data

| Technique | Functional Group / Feature | Expected Value | Rationale |

| FT-IR | N-H Stretch (Amine & Amide) | 3100 - 3400 cm⁻¹ | Broad, often multiple peaks corresponding to symmetric and asymmetric stretching of both NH₂ groups.[12] |

| FT-IR | C=O Stretch (Amide I) | 1660 - 1690 cm⁻¹ | Strong, sharp absorption characteristic of the amide carbonyl group.[2] |

| FT-IR | N-H Bend (Amide II) | 1600 - 1640 cm⁻¹ | Bending vibration of the amide N-H bond. |

| FT-IR | C=N / C=C Stretch | 1500 - 1580 cm⁻¹ | Vibrations characteristic of the thiazole aromatic ring system. |

| MS (ESI+) | Molecular Ion Peak [M+H]⁺ | m/z 144.02 | Corresponds to the protonated molecule (C₄H₆N₃OS⁺). |

| HRMS | Exact Mass [M+H]⁺ | 144.0226 | High-resolution mass spectrometry provides the exact mass, confirming the elemental composition C₄H₆N₃OS⁺ against a calculated value of 144.0226.[3] |

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed using a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). The product should appear as a single major peak, and the purity is typically reported as the peak area percentage.

-

Melting Point: A sharp melting point range is a strong indicator of high purity. Impurities typically broaden the melting range and depress the melting point.

Conclusion and Forward Outlook

This guide has detailed a robust and verifiable pathway for the synthesis and comprehensive characterization of 5-amino-1,3-thiazole-2-carboxamide. The successful execution of the described synthetic protocol, coupled with rigorous analysis using the orthogonal techniques outlined, will provide researchers and drug development professionals with a high-purity, structurally confirmed building block. Mastery of this chemistry is a critical first step in the exploration of novel thiazole-based therapeutics, enabling the development of diverse chemical libraries for screening against a wide array of biological targets.

References

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health.[Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.[Link]

-

Penta, S., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.[Link]

-

Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.[Link]

-

Kovalenko, S., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate.[Link]

-

Lee, J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Publications.[Link]

- Lohri, B., et al. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

Tiwari, R. K., et al. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central.[Link]

-

ResearchGate. (n.d.). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. ResearchGate.[Link]

-

Lee, J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. PubMed.[Link]

-

Ghorab, M. M., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. PubMed.[Link]

-

Xiang, H., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH.[Link]

-

O'Donoghue, A. C., et al. (2022). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. ACS Publications.[Link]

-

Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology.[Link]

-

Ayati, A., et al. (2015). Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. ResearchGate.[Link]

-

ResearchGate. (n.d.). Synthesis of 2a (0 °C→rt, 1 h) under different reaction conditions. ResearchGate.[Link]

-

Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry.[Link]

-

Wang, L., et al. (2017). Design,synthesis and anti-tumor activity of novel 5-amino-2-(benzylthio)thiazole-4-carboxamide derivatives. China/Asia On Demand (CAOD).[Link]

-

Hameed, A., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE.[Link]

-

Ksenofontov, A. A., et al. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI.[Link]

-

Subramaniam, V. (2022). Analyzing and creating compounds of amino thiazole. NeuroQuantology.[Link]

-

ResearchGate. (n.d.). DESIGN AND SYNTHESIS OF SOME NOVEL AMINO ACID DERIVATIVES CONTAINING BENZO[d]THIAZOLE. ResearchGate.[Link]

-

PubChem. (n.d.). 2-Amino-1,3-thiazole-5-carboxamide. PubChem.[Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Novel and Efficient Cyclization Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles Without Using Any Ring-Closing Reagents. ResearchGate.[Link]

-

Ghorbani-Vaghei, R., et al. (2017). Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. PMC - NIH.[Link]

-

Al-Ghamdi, A. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2-Amino-1,3-thiazole-5-carboxamide | C4H5N3OS | CID 16227213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

A Comprehensive Technical Guide on the Biological Activities of 5-Amino-1,3-Thiazole-2-Carboxamide Derivatives

Executive Summary: The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs. When functionalized to form the 5-amino-1,3-thiazole-2-carboxamide scaffold, this heterocyclic system exhibits a remarkable breadth of biological activities. This guide provides an in-depth analysis of the synthesis, mechanisms of action, and therapeutic potential of these derivatives, with a primary focus on their applications in oncology and infectious diseases. We will explore their role as potent enzyme inhibitors, modulators of signaling pathways, and promising new chemical entities for drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their work.

Chapter 1: The 5-Amino-1,3-Thiazole-2-Carboxamide Scaffold: A Privileged Structure

The Thiazole Ring in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in drug discovery.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and relative metabolic stability make it a versatile building block for designing bioactive molecules.[1] Thiazole derivatives are found in a wide array of therapeutic agents, demonstrating activities that span anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[2][3][4] The 2-aminothiazole motif, in particular, is a key component in several clinically significant drugs.[4]

Structural Features and Synthetic Overview

The 5-amino-1,3-thiazole-2-carboxamide core combines several key pharmacophoric features: the aromatic thiazole ring, a hydrogen-bond-donating amino group at the C5 position, and a carboxamide moiety at the C2 position capable of acting as both a hydrogen bond donor and acceptor. This arrangement provides a rigid framework with multiple points for interaction with biological targets.

The synthesis of this scaffold typically involves a variation of the Hantzsch thiazole synthesis. A common strategy is the dehydrative cyclization of a thiourea intermediate with an α-haloketone or a related electrophile.[2][5][6] Solid-phase organic synthesis (SPOS) has been effectively employed to generate libraries of these compounds, facilitating rapid exploration of structure-activity relationships (SAR).[5][6]

Caption: General workflow for the synthesis of target derivatives.

Chapter 2: Potent Anticancer Activity

Derivatives of the 5-amino-1,3-thiazole-2-carboxamide scaffold have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxicity against a range of human cancer cell lines, including lung, breast, and leukemia.[7][8][9]

Mechanism of Action: Targeting Oncogenic Pathways

The anticancer effects of these compounds are often attributed to their ability to inhibit key enzymes and disrupt signaling pathways critical for tumor growth and survival.

2.1.1 c-Met Kinase Inhibition The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving proliferation, metastasis, and angiogenesis in many tumors. Several thiazole carboxamide derivatives have been designed as potent c-Met inhibitors.[1] They typically bind to the ATP-binding pocket of the kinase domain, preventing phosphorylation and downstream signaling.

Caption: Inhibition of the c-Met signaling pathway by derivatives.

2.1.2 Induction of Apoptosis and Cell Cycle Arrest Beyond specific kinase inhibition, these derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell division cycle.[8][9] Flow cytometry analysis of treated leukemia cells revealed cell cycle arrest at the G2/M phase and a significant increase in pre-G1 apoptosis.[9] This effect can be mediated by the inhibition of enzymes like Topoisomerase II, which is crucial for DNA replication and chromosome segregation, or through the activation of apoptotic pathways, as evidenced by increased concentrations of effector caspases like caspase-3.[8][9]

Quantitative Efficacy Data

The in vitro potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit cell growth by 50%.

| Compound ID | Cancer Cell Line | Target/Activity | IC₅₀ (µM) | Reference |

| 6f | Human Lung Cancer (A549) | Antiproliferative | 0.48 | [7] |

| 6f | Human Breast Cancer (MCF-7) | Antiproliferative | 3.66 | [7] |

| 51am | Human Gastric Cancer (MKN-45) | c-Met Kinase Inhibition | 0.019 | [1] |

| 4b | Human Leukemia (HL-60) | Antiproliferative | < 5.0 | [8][9] |

This table presents a selection of reported data and is not exhaustive.

Experimental Protocol: In Vitro Cytotoxicity (CCK-8 Assay)

This protocol outlines a standard method for assessing the antiproliferative activity of test compounds. The causality behind this choice is its high sensitivity, reliability, and simpler procedure compared to older methods like MTT. It measures the activity of cellular dehydrogenases, which is directly proportional to the number of viable cells.

-

Cell Culture: Seed human cancer cells (e.g., A549) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

-

Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.1% to avoid solvent toxicity.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank), cells with medium and 0.1% DMSO (vehicle control), and a positive control (e.g., Osimertinib).[7]

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for an additional 1-4 hours until the color in the control wells changes to orange.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Chapter 3: Broad-Spectrum Antimicrobial Properties

The 2-aminothiazole core is a well-established pharmacophore in the development of antimicrobial agents.[4] Its derivatives have shown activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[1][10]

Mechanism of Action: Key Enzyme Inhibition

The antimicrobial efficacy often stems from the inhibition of essential bacterial enzymes that are absent in humans, providing a window of selective toxicity.

-

Mycobacterial FabH Inhibition: In mycobacteria, including Mycobacterium tuberculosis, β-ketoacyl-acyl carrier protein synthase III (FabH) is a critical enzyme in the initiation of fatty acid synthesis. Molecular docking studies suggest that N-thiazolylcarboxamides can bind effectively within the active site of FabH, disrupting cell wall biosynthesis.[10]

-

DNA Gyrase/Topoisomerase IV Inhibition: These enzymes are essential for bacterial DNA replication, transcription, and repair. Certain thiazole derivatives have been shown to be potent inhibitors of both E. coli DNA gyrase and topoisomerase IV, with IC₅₀ values in the low nanomolar range.[4]

Quantitative Efficacy Data

Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

| Compound Type | Organism | Target/Activity | MIC (µg/mL) | Reference |

| N-oxazolyl/thiazolylcarboxamides | M. tuberculosis H37Ra | Antimycobacterial | 3.13 | [10] |

| Pyrrole-carboxamide-thiazole | S. pneumoniae ATCC 49619 | Antibacterial | 0.008 | [4] |

| Benzothiazole-carboxamide | S. aureus | Antibacterial | High Activity | [11] |

Note: The related N-oxazolylcarboxamides were included for comparison, as the study directly compared them to the thiazole isosteres, highlighting the importance of the core heterocycle.[10]

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent. The choice of this protocol is based on its reproducibility and standardization by bodies like the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically starting from 128 µg/mL down to 0.125 µg/mL.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) for sterility.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours under ambient air.

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Chapter 4: Emerging Biological Activities

Recent research has expanded the therapeutic profile of thiazole-carboxamide derivatives into new areas.

-

Antioxidant Potential: Certain derivatives have demonstrated potent free radical scavenging activity, outperforming the standard antioxidant Trolox in DPPH assays.[12] The IC₅₀ values for the most active compounds were in the sub-micromolar range (e.g., 0.185 µM), indicating significant antioxidant potential.[12] This activity is crucial for combating oxidative stress implicated in numerous diseases.

-

Neuroprotection: Thiazole-carboxamide derivatives have been identified as potent negative allosteric modulators of AMPA receptors, which mediate excitatory neurotransmission.[13] By inhibiting AMPAR-mediated currents, these compounds can reduce excitotoxicity, a key pathological process in epilepsy and neurodegenerative diseases.[13]

References

- Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents. Bentham Science.

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre

- Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents.

- Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives.

- Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central.

- Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on.

- Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies.

- Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase.

- Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermedi

- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE.

- Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI.

- Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives.

- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.

- Antimicrobial Properties of Some New Synthesized Benzothiazole Linked Carboxamide, Acetohydrazide, and Sulfonamide Systems. Sci-Hub.

- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid

- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central.

- Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed.

Sources

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Sci-Hub. Antimicrobial Properties of Some New Synthesized Benzothiazole Linked Carboxamide, Acetohydrazide, and Sulfonamide Systems / Journal of Heterocyclic Chemistry, 2019 [sci-hub.box]

- 12. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Amino-1,3-thiazole-2-carboxamide: From Historical Synthesis to Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-amino-1,3-thiazole-2-carboxamide, a pivotal heterocyclic scaffold in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of its synthetic roots, details key methodologies for its preparation, and explores its significance as a pharmacophore in contemporary drug discovery.

Introduction: The Emergence of a Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the design of biologically active molecules. Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged scaffold" in medicinal chemistry. Among the vast family of thiazole derivatives, the 2-aminothiazole moiety is of particular importance, serving as a key structural component in a multitude of approved drugs and clinical candidates. This guide focuses on a specific, yet highly significant, member of this family: 5-amino-1,3-thiazole-2-carboxamide and its isomeric counterpart, 2-amino-1,3-thiazole-5-carboxamide. While a singular "discovery" of this specific parent compound is not well-documented as a landmark event, its history is intrinsically linked to the development of fundamental synthetic methodologies for thiazoles, most notably the Hantzsch thiazole synthesis.

The significance of the 2-aminothiazole-5-carboxamide core lies in its versatile chemical handles—the amino and carboxamide groups—which allow for extensive structural modifications to fine-tune pharmacokinetic and pharmacodynamic properties. This has led to its incorporation into a wide array of therapeutic agents, targeting diverse biological pathways.

Historical Perspective: The Legacy of Hantzsch and the Evolution of Thiazole Synthesis

The journey of 5-amino-1,3-thiazole-2-carboxamide begins with the pioneering work of Arthur Hantzsch in the late 19th century. The Hantzsch thiazole synthesis , first reported in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring.[1] This reaction classically involves the condensation of an α-haloketone with a thioamide.[2][3]

The general mechanism of the Hantzsch synthesis provides a foundational understanding of how the 2-aminothiazole core is assembled.

Figure 1: Generalized workflow of the Hantzsch thiazole synthesis.

Over the decades, numerous modifications and improvements to the Hantzsch synthesis have been developed, expanding its scope and efficiency. These advancements have enabled the synthesis of a vast library of substituted thiazoles, including those with the 5-amino-2-carboxamide and 2-amino-5-carboxamide substitution patterns. The versatility of this reaction allows for the introduction of various substituents on the thiazole ring by choosing appropriately substituted starting materials.

Synthetic Methodologies for 2-Amino-1,3-thiazole-5-carboxamides

The 2-amino-1,3-thiazole-5-carboxamide scaffold is a crucial intermediate in the synthesis of numerous pharmaceuticals, including the anti-cancer drug Dasatinib.[1] Several synthetic strategies have been developed to access this core structure, often building upon the principles of the Hantzsch synthesis.

Hantzsch-Type Synthesis from 2,3-Dichloroacryloyl Chloride

A robust and scalable method for the preparation of 2-amino-1,3-thiazole-5-carboxamides involves a multi-step process starting from 2,3-dichloroacryloyl chloride. This industrial process is well-documented and offers a reliable route to large quantities of the desired product.[4]

Experimental Protocol: Hantzsch-Type Synthesis [4]

Step 1: Synthesis of the Amide Intermediate

-

In a suitable reaction vessel, dissolve the desired aniline derivative in an appropriate solvent (e.g., toluene).

-

Add a base, such as potassium hydrogen carbonate, and heat the mixture.

-

Slowly add 2,3-dichloroacryloyl chloride to the reaction mixture while maintaining the temperature.

-

After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous workup to isolate the crude N-aryl-2,3-dichloroacrylamide.

Step 2: Formation of the Methoxy Acrylamide Intermediate

-

Dissolve the crude N-aryl-2,3-dichloroacrylamide in methanol.

-

Add a solution of sodium methanolate in methanol dropwise at elevated temperature.

-

Stir the reaction mixture for several hours until the conversion is complete.

-

Cool the mixture and partially remove the methanol under reduced pressure.

Step 3: Cyclization to form the 2-Aminothiazole-5-carboxamide

-

Dilute the residue from the previous step with acetic acid and remove any remaining methanol by distillation.

-

Add hydrochloric acid and thiourea to the reaction mixture.

-

Heat the mixture and stir for an extended period to facilitate the cyclization.

-

Upon completion, the product can be isolated by filtration and purified by recrystallization.

Figure 2: Synthetic workflow for 2-aminothiazole-5-carboxamides.

Synthesis from β-Ethoxyacrylamide Precursors

An alternative efficient method involves the chemoselective α-bromination of a β-ethoxyacrylamide, followed by a one-pot cyclization with thiourea.[1] This approach offers high yields and avoids the formation of certain by-products.

Physicochemical Properties and Structural Features

The 5-amino-1,3-thiazole-2-carboxamide core possesses distinct physicochemical properties that contribute to its utility in drug design.

| Property | Value/Characteristic | Significance in Drug Design |

| Molecular Weight | ~143.16 g/mol (parent) | Low molecular weight provides a good starting point for building more complex molecules while adhering to Lipinski's Rule of Five. |

| Hydrogen Bond Donors | 2 (amino and amide NH) | Enables strong interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (thiazole N, amide C=O, amino N) | Provides multiple points for hydrogen bonding with receptor sites. |

| Polar Surface Area | ~85 Ų | Contributes to aqueous solubility and membrane permeability. |

| Aromaticity | The thiazole ring is aromatic. | Provides conformational rigidity and allows for π-stacking interactions. |

Note: These values are for the parent 5-amino-1,3-thiazole-2-carboxamide and will vary with substitution.

Biological Activities and Therapeutic Applications

The 2-aminothiazole scaffold, and specifically the 5-carboxamide derivatives, are present in a wide range of biologically active compounds. Their versatility stems from the ability to readily modify the substituents at the 2-amino and 5-carboxamide positions, allowing for the exploration of vast chemical space and the optimization of activity against various biological targets.

Anticancer Activity

One of the most prominent applications of the 2-aminothiazole-5-carboxamide core is in the development of anticancer agents. As mentioned, Dasatinib , a potent inhibitor of multiple tyrosine kinases, features this scaffold. It is used in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Numerous other derivatives have been synthesized and evaluated for their anticancer properties against various cell lines.[5]

Enzyme Inhibition

Derivatives of the 5-amino-1,3-thiazole-2-carboxamide scaffold have been investigated as inhibitors of various enzymes. For instance, related 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives are potent inhibitors of carbonic anhydrase isozymes.[6][7]

Antioxidant Properties

Recent studies have explored the antioxidant potential of thiazole-carboxamide derivatives. Some compounds have demonstrated significant free radical scavenging activity, outperforming standard antioxidants in in-vitro assays.[8]

Other Biological Activities

The diverse biological activities of thiazole derivatives are extensive and include:

Future Perspectives and Conclusion

The 5-amino-1,3-thiazole-2-carboxamide core, with its roots in the historical Hantzsch synthesis, continues to be a highly relevant and valuable scaffold in modern drug discovery. Its synthetic accessibility, coupled with its favorable physicochemical properties and versatile derivatization potential, ensures its continued exploration for the development of novel therapeutics. Future research will likely focus on the design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles for a range of diseases. The application of novel synthetic methodologies, including flow chemistry and microwave-assisted synthesis, will further accelerate the discovery of new drug candidates based on this remarkable heterocyclic core.

References

- Al-Balas, Q., et al. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues as potent inhibitors of Mycobacterium tuberculosis FabH.

- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

- Çevik, U. A., & Osmaniye, D. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463.

- Garcia-Egido, E., Wong, S. Y., & Warrington, B. H. (2002). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 2(1), 31-33.

- Lombardino, J. G., & Lowe, J. A. (2004).

- Popsavin, V., et al. (2018).

- Sharma, S., Devgun, M., Narang, R., Lal, S., & Rana, A. C. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

- Al-Masoudi, N. A., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 18(10), e0292359.

- Wang, Y., et al. (2017).

- Wityak, J., et al. (2003). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

- Yüksek, H., et al. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 231-237.

- Zareef, M., et al. (2021).

- Zhang, X., et al. (2018).

- (2021).

- (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic Chemistry, 77, 101-105.

- (2009). Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 1073-1079.

- (2019).

Sources

- 1. researchgate.net [researchgate.net]

- 2. archives.ijper.org [archives.ijper.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Ascendant Role of 5-Amino-1,3-thiazole-2-carboxamide Derivatives in Enzyme Inhibition: A Technical Guide for Drug Discovery

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-amino-1,3-thiazole-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable capacity for potent and selective inhibition of a diverse range of enzymes. This technical guide provides an in-depth exploration of this versatile chemical core, from its fundamental synthesis to its application in the development of targeted enzyme inhibitors. We will delve into the key enzyme classes targeted by these derivatives, including kinases, carbonic anhydrases, and cyclooxygenases, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the pursuit of novel therapeutics.

The 5-Amino-1,3-thiazole-2-carboxamide Core: A Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a cornerstone in the design of bioactive molecules.[1] The 5-amino-1,3-thiazole-2-carboxamide framework, in particular, offers a unique combination of structural features that facilitate its interaction with various enzyme active sites. The 2-amino group can be readily functionalized to introduce diverse substituents that can be tailored to target specific enzymes, while the carboxamide moiety provides a key hydrogen bonding motif. This inherent versatility has propelled the development of numerous derivatives with significant therapeutic potential.

Synthetic Strategies: Building the Core and its Derivatives

The construction of the 5-amino-1,3-thiazole-2-carboxamide core and its subsequent derivatization are crucial steps in the drug discovery process. The Hantzsch thiazole synthesis remains a cornerstone for the formation of the 2-aminothiazole ring, while standard amide coupling reactions are employed to introduce the carboxamide functionality and other substituents.

Core Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a reliable and versatile method for the preparation of the 2-aminothiazole core.[2] This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazoles [2][3]

Materials:

-

α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve the α-haloketone in ethanol.

-

Add thiourea to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure to induce precipitation.

-

Wash the collected solid with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Caption: Hantzsch Thiazole Synthesis Workflow.

Derivatization: Amide Coupling Reactions

Once the 2-aminothiazole core is synthesized, the introduction of the carboxamide group and further derivatization at the 2-amino position are typically achieved through amide coupling reactions. A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a common choice for its efficiency.[4]

Experimental Protocol: Amide Coupling using HATU [4]

Materials:

-

2-Aminothiazole derivative (1.0 eq)

-

Carboxylic acid (1.1 eq)

-

HATU (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Magnetic stirrer

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the 2-aminothiazole derivative and the carboxylic acid in anhydrous DMF.

-

Add DIPEA to the solution and stir for 5 minutes at room temperature.

-

Add HATU to the reaction mixture and continue stirring at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Key Enzyme Targets and Structure-Activity Relationships

The versatility of the 5-amino-1,3-thiazole-2-carboxamide scaffold allows for its adaptation to a wide array of enzyme targets. By strategically modifying the substituents on the thiazole ring and the carboxamide moiety, researchers can fine-tune the potency and selectivity of these inhibitors.

Protein Kinases: A Prominent Target Class

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole moiety has been identified as a novel kinase inhibitor template, leading to the development of potent and selective inhibitors.[5]

A prime example is Dasatinib , a multi-targeted kinase inhibitor approved for the treatment of chronic myelogenous leukemia (CML). Dasatinib features a 2-aminothiazole core and potently inhibits a panel of kinases, including BCR-ABL and Src family kinases.[5]

Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors:

-

Substitutions at the 2-amino position: Large, hydrophobic groups are often well-tolerated and can enhance binding affinity by occupying hydrophobic pockets in the kinase active site.

-

The carboxamide nitrogen: This group frequently participates in crucial hydrogen bonding interactions with the hinge region of the kinase domain.

-

Substitutions at the 4- and 5-positions of the thiazole ring: These positions can be modified to improve selectivity and pharmacokinetic properties.

Caption: Kinase Inhibition by Thiazole Derivatives.

Carbonic Anhydrases: Targeting Metalloenzymes

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain cancers. Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, a close analog of the 5-amino-1,3-thiazole-2-carboxamide core, have shown potent inhibitory activity against various CA isozymes.[2]

SAR Insights for Carbonic Anhydrase Inhibitors:

-

The sulfonamide group: This moiety is crucial for coordinating with the zinc ion in the active site of carbonic anhydrases.

-

The aromatic ring system: Modifications to the aromatic substituents can significantly impact isoform selectivity.

Cyclooxygenases (COX): Modulating Inflammation

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. The development of selective COX-2 inhibitors is a major goal in the design of anti-inflammatory drugs with reduced gastrointestinal side effects. Thiazole carboxamide derivatives have been investigated as potent COX inhibitors, with some exhibiting selectivity for COX-2.[6][7]

SAR Insights for COX Inhibitors:

-

Substituents on the phenyl ring attached to the thiazole: The nature and position of these substituents can influence COX-1/COX-2 selectivity. For instance, bulky groups may favor binding to the larger active site of COX-2.[6]

-

The carboxamide linker: The length and flexibility of the linker between the thiazole core and other aromatic moieties can affect binding affinity.

In Vitro Evaluation: Protocols for Assessing Enzyme Inhibition

The accurate determination of the inhibitory potency and selectivity of 5-amino-1,3-thiazole-2-carboxamide derivatives is essential for their development as drug candidates. A variety of in vitro assays are employed for this purpose.

Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production in the presence of an inhibitor indicates its potency.

Experimental Protocol: ADP-Glo™ Kinase Assay [8]

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

Test inhibitor (5-amino-1,3-thiazole-2-carboxamide derivative)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white, opaque assay plates

-

Plate-reading luminometer

Procedure:

-

Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and varying concentrations of the test inhibitor in a total volume of 5 µL. Include appropriate controls (no inhibitor, no enzyme).

-

Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of compounds against carbonic anhydrases can be determined using a colorimetric assay that measures the esterase activity of the enzyme.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay [9]

Materials:

-

Carbonic Anhydrase (human or bovine)

-

p-Nitrophenyl acetate (p-NPA) as substrate

-

Test inhibitor

-

Tris-HCl buffer (pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Setup: In a 96-well plate, add the Tris-HCl buffer, the test inhibitor at various concentrations, and the carbonic anhydrase enzyme solution. Include controls for maximum enzyme activity (no inhibitor) and blank (no enzyme).

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Data Acquisition: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.

-

Data Analysis: Determine the rate of reaction (slope of the absorbance vs. time curve) for each well. Calculate the percent inhibition and determine the IC50 value.

Cyclooxygenase (COX) Inhibition Assay

The inhibitory effects on COX-1 and COX-2 can be assessed using commercially available colorimetric or fluorometric assay kits. These assays typically measure the peroxidase component of COX activity.[9][10]

Experimental Protocol: In Vitro COX Inhibition Assay [9]

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test inhibitor

-

Assay buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test inhibitor at various concentrations.

-

Incubate for a short period at room temperature.

-

Reaction Initiation: Add arachidonic acid to initiate the reaction.

-

Signal Detection: The peroxidase activity of COX converts the probe into a colored or fluorescent product, which is measured using a microplate reader.

-

Data Analysis: The rate of product formation is proportional to the COX activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Data Presentation and Interpretation

The effective presentation of experimental data is crucial for the clear communication of results and for making informed decisions in the drug discovery process.

Tabulation of Inhibition Data

Summarizing key quantitative data, such as IC50 values, in a tabular format allows for easy comparison of the potency and selectivity of different derivatives.

| Compound ID | Target Enzyme | IC50 (nM) | Selectivity vs. Off-Target |

| Derivative A | Kinase X | 15 | 100-fold vs. Kinase Y |

| Derivative B | Carbonic Anhydrase II | 50 | 50-fold vs. Carbonic Anhydrase I |

| Derivative C | COX-2 | 100 | 20-fold vs. COX-1 |

Visualization of Workflows and Pathways

Diagrams generated using tools like Graphviz can effectively illustrate complex experimental workflows, signaling pathways, and logical relationships, enhancing the understanding of the underlying scientific principles.

Caption: Drug Discovery Workflow for Thiazole Derivatives.

Conclusion and Future Directions

The 5-amino-1,3-thiazole-2-carboxamide scaffold has proven to be a highly fruitful starting point for the development of potent and selective enzyme inhibitors. Its synthetic tractability and the ability to readily introduce diverse chemical functionalities have enabled the exploration of a vast chemical space, leading to the discovery of inhibitors for a range of important therapeutic targets.

Future research in this area will likely focus on:

-

Expansion to new enzyme targets: The inherent versatility of the scaffold suggests that it could be adapted to inhibit other enzyme classes.

-

Fine-tuning of selectivity: Achieving exquisite selectivity for the target enzyme over closely related off-targets remains a key challenge.

-

Optimization of pharmacokinetic properties: Improving the drug-like properties of these derivatives will be crucial for their successful translation into clinical candidates.

By leveraging the knowledge and protocols outlined in this guide, researchers are well-equipped to continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

-

Ekinci, D., Küfrevioğlu, Ö. İ., & Sentürk, M. (2009). Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1063-1067. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

El-Sayed, M. A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Karak, M., & Varghese, B. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie, 25, 267-279. [Link]

-

El-Sayed, M. A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

-

Ballo, A. K., Sanogo, R., & St-Laurent, D. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-42. [Link]

-

Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]

-

Al-Omair, M. A. (2016). Synthesis of 2,5‐disubstituted thiazoles. ResearchGate. [Link]

-

Arshad, M. F., Alam, A., Alshammari, A. A., Alhazza, M. B., Alzimam, I. M., Alam, M. A., ... & De, P. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994. [Link]

-

Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29512–29526. [Link]

-

Fan, M., Liu, Y., Zhang, Y., Li, Y., Wang, Y., & Li, J. (2023). Thiazole-benzamide derivatives as α-glucosidase inhibitors: Synthesis, kinetics study, molecular docking, and in vivo evaluation. ResearchGate. [Link]

-

Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29512–29526. [Link]

-

Hawash, M., Jaradat, N., Qaoud, M. T., & Al-Masri, I. M. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Journal of Ovarian Research, 16(1), 1-15. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. academicjournals.org [academicjournals.org]

investigating the SAR of 5-amino-1,3-thiazole-2-carboxamide analogs

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Amino-1,3-thiazole-2-carboxamide Analogs

Abstract

The 1,3-thiazole ring represents a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When functionalized with an amino group at the 5-position and a carboxamide at the 2-position, the resulting 5-amino-1,3-thiazole-2-carboxamide core serves as a versatile template for designing potent and selective modulators of various biological targets. This technical guide, intended for researchers and drug development professionals, provides a comprehensive investigation into the structure-activity relationships (SAR) of this scaffold. We will dissect the impact of structural modifications at key positions, explain the causality behind experimental design, and provide detailed protocols for synthesis and evaluation. By synthesizing data from contemporary literature, this document aims to serve as an authoritative resource for optimizing this promising chemical series for therapeutic applications.

The 5-Amino-1,3-thiazole-2-carboxamide Scaffold: A Privileged Core in Drug Discovery

The thiazole nucleus is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, a structural motif present in a multitude of pharmaceuticals and natural products.[3] Its unique electronic properties and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking, hydrophobic interactions) make it an ideal foundation for drug design. The 5-amino-1,3-thiazole-2-carboxamide arrangement, in particular, positions key functional groups in a defined spatial orientation, allowing for multi-point interactions with biological targets.

The amide functionality is crucial, as it can act as both a hydrogen bond donor and acceptor, mimicking peptide bonds and engaging with protein backbones.[4] The amino group provides another key interaction point and a vector for further chemical elaboration. This combination has led to the discovery of thiazole carboxamide derivatives with a wide array of pharmacological activities, including potent inhibitors of protein kinases like c-Met and Itk, cyclooxygenase (COX) enzymes, and compounds with significant antioxidant and anticancer properties.[3][4][5]

Figure 1: Core structure and key modification points.

General Synthetic Strategies

The generation of analog libraries is fundamental to any SAR investigation. For the thiazole carboxamide scaffold, both solid-phase and solution-phase synthesis are routinely employed, each with distinct advantages.

Solid-Phase Organic Synthesis (SPOS)

SPOS is a powerful technique for rapidly generating a large number of analogs from a common intermediate, making it ideal for initial SAR exploration.[1] The key advantage is the simplification of purification, as excess reagents and byproducts are washed away from the resin-bound product. A common strategy involves immobilizing a building block onto a resin, performing sequential chemical transformations, and finally cleaving the desired product from the solid support.[6][7]

Figure 4: Inhibition of the c-Met pathway by thiazole carboxamides.

A study by Zhang et al. (2023) provides an excellent SAR dataset for c-Met inhibition. T[4]heir optimization efforts revealed several key insights, summarized below.

| Compound ID | Core (C) | N-Phenyl Substituent (R₂) | c-Met IC₅₀ (nM) |

| 51c | 1,2,4-Thiadiazole | Phenyl | 45.67 |

| 51d | 1,2,4-Thiadiazole | 4-F-Phenyl | 41.53 |

| 51e | Thiazole | Phenyl | 34.48 |

| 51f | Thiazole | 4-F-Phenyl | 29.05 |

Table 1: SAR data for c-Met inhibitors, demonstrating the superiority of the thiazole core and the positive effect of a 4-fluoro substituent. Data extracted from Zhang et al., 2023.

Causality Analysis:

-

Thiazole vs. Thiadiazole Core: As shown in Table 1, switching from a thiadiazole (51c, 51d) to a thiazole core (51e, 51f) consistently improved potency. This suggests the specific geometry and hydrogen bonding capacity of the thiazole-carboxamide fragment forms a more optimal interaction with the c-Met hinge region. 2[4]. Effect of Fluorine Substitution: The addition of a fluorine atom at the para-position of the N-phenyl ring (51f vs. 51e) provided a modest but consistent increase in potency. This enhancement can be attributed to favorable hydrophobic interactions or the formation of a halogen bond with residues in the kinase active site.

Key Experimental Protocols

Trustworthy SAR data relies on robust and reproducible experimental protocols. Below are methodologies for the synthesis and evaluation of thiazole carboxamide analogs.

Protocol: Solid-Phase Synthesis of a 2-Amino-5-carboxamide Thiazole Library

This protocol is adapted from methodologies described for solid-phase synthesis of thiazole derivatives.

[1][7]1. Resin Preparation: Start with 4-formyl-3-methoxy phenoxy resin. Swell the resin in N,N-Dimethylformamide (DMF). 2. Reductive Amination: Add a primary amine and a reducing agent (e.g., sodium cyanoborohydride) to the resin slurry and agitate for 12-24 hours to form the secondary amine-linked resin. Wash thoroughly with DMF, dichloromethane (DCM), and methanol. 3. Thiourea Formation: Treat the resin with an isothiocyanate in DMF and agitate for 6-12 hours. Wash the resin to remove excess reagents. 4. Dehydrative Cyclization: Add an α-bromo-ketone (e.g., ethyl bromopyruvate) to the thiourea intermediate resin in DMF. Heat the mixture to 80 °C for 4-8 hours to afford the 2-amino-5-carboxylate thiazole resin. Wash the resin. 5. Amide Coupling: To the resulting resin, add a solution of a diverse primary or secondary amine, a coupling agent (e.g., HCTU, HOBt), and a base (e.g., DIEA) in DMF. Agitate for 12 hours. 6. Cleavage: Wash the final resin extensively. Treat the resin with a cleavage cocktail (e.g., 95:5 trifluoroacetic acid (TFA)/DCM) for 2-4 hours. 7. Isolation: Filter the resin and collect the filtrate. Evaporate the solvent under reduced pressure to yield the crude product, which can be purified by preparative HPLC.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. It is adapted from the methods described by H. M. Al-Ghorbani et al. (2024).

[3]1. Reagent Preparation: Prepare a stock solution of the test compounds in DMSO. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Trolox should be used as a positive control. 2. Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound (or control) in methanol. 3. Incubation: Incubate the plate in the dark at room temperature for 30 minutes. 4. Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank well should contain methanol only. 5. Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample. 6. Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

The 5-amino-1,3-thiazole-2-carboxamide scaffold is a remarkably fruitful starting point for the development of novel therapeutics. The SAR data consistently show that modifications to the N-substituted carboxamide moiety are a primary driver of potency and selectivity, while the thiazole core provides a stable and effective anchoring structure. Bioisosteric replacement and substitution at the 4- and 5-positions offer further avenues for fine-tuning activity and physicochemical properties.

Future efforts should focus on integrating early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling into the SAR workflow to ensure that potent compounds also possess favorable drug-like properties, such as those predicted by Lipinski's Rule of Five. T[3][6]he exploration of novel substituents, particularly those that can form covalent or other high-affinity interactions with the target, may lead to next-generation inhibitors with improved durability and efficacy. The continued application of rational, structure-based design, guided by the principles outlined in this guide, will undoubtedly unlock the full therapeutic potential of this versatile chemical class.

References

-

Daina, A., et al. (2021). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. Available at: [Link]

-

Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell. Available at: [Link]

-

Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Kim, Y.-J., et al. (2019). Synthesis of 2‐Amino‐5‐Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science. Available at: [Link]

-

Kim, Y.-J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science. Available at: [Link]

-

Kim, Y.-J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. PubMed. Available at: [Link]

-

Damodara, J., et al. (2023). Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. Semantic Scholar. Available at: [Link]

-

Al-Ghorbani, H. M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]

-

Al-Ghorbani, H. M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules. Available at: [Link]

-

Al-Masoudi, W. A., et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. Available at: [Link]

-

Shi, D., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Available at: [Link]

-

Sharma, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

-

Ozturk, M., et al. (2012). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed. Available at: [Link]

-

Das, J., et al. (2006). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Cross, M., et al. (2021). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

One-Pot Synthesis of 5-amino-1,3-thiazole-2-carboxamide: An Application Note and Detailed Protocol for Researchers

Introduction: The Significance of the 5-Aminothiazole Scaffold in Modern Drug Discovery

The 5-amino-1,3-thiazole core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities. Its inherent chemical features allow for diverse functionalization, making it a versatile building block in the design of novel drug candidates. Compounds incorporating this moiety have demonstrated clinical and preclinical efficacy as anticancer, anti-inflammatory, antibacterial, and antiviral agents. The carboxamide functional group at the 2-position further enhances the molecule's ability to participate in crucial hydrogen bonding interactions with biological targets, a key aspect in rational drug design.

This application note provides a comprehensive guide to a robust and efficient one-pot synthesis of 5-amino-1,3-thiazole-2-carboxamide, a key intermediate for the development of novel therapeutics. By detailing the underlying reaction mechanism, providing a step-by-step experimental protocol, and offering practical troubleshooting advice, we aim to empower researchers in drug development and medicinal chemistry to confidently synthesize this valuable compound.

Reaction Principle: The Cook-Heilbron Thiazole Synthesis

The one-pot synthesis of 5-amino-1,3-thiazole-2-carboxamide is elegantly achieved through a variation of the classic Cook-Heilbron thiazole synthesis. This multicomponent reaction involves the condensation of an α-aminonitrile with carbon disulfide. For the synthesis of the title compound, the readily available 2-amino-2-cyanoacetamide serves as the α-aminonitrile precursor.

The causality behind this synthetic choice lies in its efficiency and atom economy. By combining all reactants in a single reaction vessel, this one-pot approach minimizes intermediate isolation steps, reduces solvent waste, and shortens the overall reaction time, aligning with the principles of green chemistry.

Mechanistic Insights

The reaction proceeds through a well-established mechanistic pathway:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-2-cyanoacetamide on the electrophilic carbon atom of carbon disulfide. This forms a dithiocarbamate intermediate.

-

Intramolecular Cyclization: The newly formed sulfur anion then acts as an internal nucleophile, attacking the nitrile carbon in an intramolecular fashion. This step results in the formation of a five-membered thiazoline ring.

-

Tautomerization: The reaction mixture, often in the presence of a mild base or solvent, facilitates a tautomerization of the exocyclic imine to the more stable endocyclic aromatic amine, yielding the final 5-amino-1,3-thiazole-2-carboxamide product.

This mechanistic understanding is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

Visualizing the Reaction Pathway